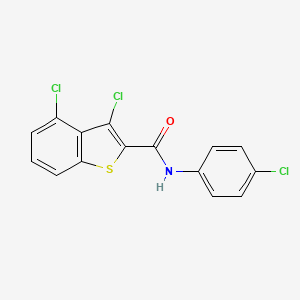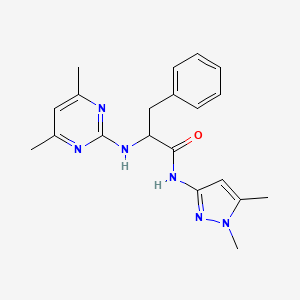![molecular formula C26H19BrO5 B11126388 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one](/img/structure/B11126388.png)
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzo[b]furan derivatives This compound is characterized by its unique structure, which includes a benzo[b]furan core, a methoxyphenyl group, and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one typically involves multiple steps, including the formation of the benzo[b]furan core, the introduction of the methoxyphenyl and bromophenyl groups, and the final coupling reactions. Common synthetic routes may involve:
Formation of the Benzo[b]furan Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve the use of methoxybenzaldehyde derivatives and appropriate coupling reagents.
Introduction of the Bromophenyl Group: This step may involve the use of bromobenzene derivatives and appropriate coupling reagents.
Final Coupling Reactions: The final product is obtained through coupling reactions that link the various functional groups together under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: A related compound with a similar methoxyphenyl group.
(2E)-3-(3-Methoxyphenyl)-2-propenenitrile: Another compound with a methoxyphenyl group but different functional groups.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: A compound with structural similarities but different substituents.
Uniqueness
2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-[2-(4-bromophenyl)-2-oxoethoxy] benzo[b]furan-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C26H19BrO5 |
|---|---|
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H19BrO5/c1-30-23-7-3-2-5-18(23)6-4-8-24-26(29)21-14-13-20(15-25(21)32-24)31-16-22(28)17-9-11-19(27)12-10-17/h2-15H,16H2,1H3/b6-4+,24-8- |
InChI-Schlüssel |
AWKGEIVJHAKAPW-JEVXNXMJSA-N |
Isomerische SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Kanonische SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-hexyl-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11126314.png)
![methyl 2-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11126315.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(furan-2-ylmethyl)alaninamide](/img/structure/B11126317.png)
![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]acetamide](/img/structure/B11126319.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11126334.png)
![3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11126338.png)
![(3Z)-1-ethyl-3-[2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11126346.png)
![7-Chloro-1-(4-fluorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126357.png)
![Methyl 4-{7-chloro-3,9-dioxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11126362.png)
![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11126364.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2H-chromen-3-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126377.png)
![2-(Furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126382.png)
